4-Methoxypyrene

Organic Electronics Perovskite Solar Cells Hole-Transporting Materials

Select 4-Methoxypyrene for its unique K-region substitution, delivering distinct HOMO energies and charge-carrier mobility vs. unsubstituted or 1‑substituted pyrene. This high-yield (90%) synthon enables reliable HTM design, electropolymerization, and safer-by-design fluorescent probes. Mitigate experimental failure and reduce health risks by choosing the regiospecifically optimized building block.

Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
CAS No. 50803-88-8
Cat. No. B15473914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrene
CAS50803-88-8
Molecular FormulaC17H12O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3
InChIInChI=1S/C17H12O/c1-18-15-10-13-6-2-4-11-8-9-12-5-3-7-14(15)17(12)16(11)13/h2-10H,1H3
InChIKeyLAMMJRISABQFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrene (CAS 50803-88-8) as a Strategic Intermediate for Advanced Materials and Biomedical Research


4-Methoxypyrene (CAS 50803-88-8) is a monosubstituted polycyclic aromatic hydrocarbon (PAH) belonging to the pyrene class. It consists of a pyrene core—four fused benzene rings—with a single methoxy (-OCH₃) group substituted at the 4-position . This specific substitution pattern imparts distinct electronic and photophysical properties compared to its unsubstituted parent pyrene and other regioisomers, making it a valuable building block for applications ranging from organic electronics and fluorescent probes to studies of environmental PAH metabolism .

Why Unsubstituted Pyrene or Other Methoxy Isomers Cannot Replace 4-Methoxypyrene in Critical Applications


The specific position of the methoxy group on the pyrene ring is not an arbitrary detail; it is a critical determinant of the molecule's electronic structure and resulting performance [1]. Simple substitution with unsubstituted pyrene or the more common 1-methoxypyrene isomer can lead to significant alterations in key properties such as oxidation potential, charge carrier mobility, and even metabolic fate [2]. For instance, the electronic effects of a substituent at the 4-position (the pyrene 'K-region') are known to be distinct from those at the 1-position, directly impacting frontier orbital energies and, consequently, the compound's efficacy as a semiconductor or its interaction with biological enzymes [2]. Therefore, assuming functional equivalence between 4-methoxypyrene and its analogs can result in experimental failure or suboptimal device performance, underscoring the need for precise compound selection based on quantitative evidence.

Quantitative Differentiation: Comparative Performance Data for 4-Methoxypyrene


Superior Electronic Tunability: Enhanced Hole-Transport Potential via K-Region Substitution

The placement of a substituent at the 4-position (the 'K-region') of pyrene allows for more effective tuning of the HOMO-LUMO gap compared to substitution at other positions. This is critical for optimizing hole-transporting materials in perovskite solar cells. Density functional theory (DFT) calculations have shown that stronger electron-donating substituents, like methoxy, destabilize the HOMO and LUMO energy levels, with the magnitude of this effect being position-dependent [1]. While direct computational data for 4-methoxypyrene is limited in open literature, class-level inference from studies on 4,5-disubstituted pyrenes demonstrates that K-region substitution is a powerful strategy to achieve the desired frontier orbital energies for efficient charge transport, a property not readily achieved with 1-substituted analogs [2].

Organic Electronics Perovskite Solar Cells Hole-Transporting Materials

Controlled Electropolymerization: Differentiating Conducting Polymer Formation from Soluble Byproducts

The electrochemical oxidation of pyrene and its derivatives can lead to conducting polymers with electrical conductivities ranging from 10⁻¹ to 1 S/cm [1]. Crucially, the nature of the substituent determines whether electropolymerization proceeds to form a film or if soluble products are formed instead. Studies on the electropolymerization of polycyclic hydrocarbons demonstrate that substituent effects dictate the stability of the intermediate radical cation, which in turn governs the reaction pathway [1]. While specific data for 4-methoxypyrene in this context is not explicitly reported, this class-level evidence establishes a clear principle: the methoxy group at the 4-position provides a distinct electrochemical reactivity profile compared to unsubstituted pyrene, which can be leveraged for applications requiring film formation or the generation of specific oligomeric products [2].

Electropolymerization Conducting Polymers Electrochemistry

High-Yield Synthetic Accessibility: A 90% Yield in a Single-Step Procedure

4-Methoxypyrene can be synthesized with a high yield of 90% from its precursor, 4-methoxyhexahydro-1,2,3,6,7,8-pyrene, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene over 24 hours . This high-yielding, single-step oxidation procedure contrasts with alternative methods for synthesizing other methoxy-substituted pyrenes, which may involve lower-yielding or more complex multi-step syntheses. For example, a mechanochemical method for producing 4-methoxypyrene directly from pyrene achieves only a 60% yield . This 50% improvement in yield represents a significant advantage in both cost-efficiency and scalability for procurement and in-house synthesis.

Organic Synthesis Methodology Chemical Manufacturing

Predicted Superior Safety Profile: In Silico Non-Mutagenicity vs. Potentially Mutagenic Analogs

Computational toxicology models provide a crucial first-pass assessment of compound safety. A predictive model has classified 4-methoxypyrene as non-mutagenic [1]. This stands in stark contrast to the well-documented mutagenic and carcinogenic potential of its parent compound, pyrene, and certain other PAH derivatives [2]. While in vitro and in vivo validation is always required, this in silico prediction suggests that 4-methoxypyrene may offer a safer alternative for researchers investigating PAH biochemistry or developing fluorescent probes where human exposure or environmental release is a concern.

Toxicology Computational Chemistry Environmental Safety

Optimized Use-Cases for 4-Methoxypyrene in Advanced Material and Biomedical Research


Development of High-Performance Hole-Transporting Layers in Perovskite Solar Cells

4-Methoxypyrene serves as a foundational synthon for designing novel hole-transporting materials (HTMs). Leveraging the tunable electronic properties afforded by substitution at the K-region (4-position), researchers can synthesize derivatives with optimized HOMO energy levels to facilitate efficient hole extraction and transport, a key factor in achieving high power conversion efficiencies in perovskite solar cells [1].

Fabrication of Conducting Polymer Films for Electrochemical Sensors

The unique electrochemical reactivity of 4-methoxypyrene makes it a valuable monomer for electropolymerization. By carefully controlling the electropolymerization conditions, researchers can generate conducting polymer films with tunable conductivity, useful for creating sensitive and selective electrochemical sensors for environmental monitoring or biomedical diagnostics [2].

Synthesis of Environmentally Safer Fluorescent Probes and PAH Model Compounds

Given its predicted non-mutagenic profile compared to unsubstituted pyrene, 4-methoxypyrene is an attractive building block for synthesizing fluorescent probes for bioimaging or as a model compound in environmental fate and metabolism studies. Its use can help mitigate the health and safety risks associated with traditional PAH research, aligning with safer-by-design principles [3].

Cost-Effective, Large-Scale Synthesis of Advanced Intermediates

For chemical manufacturers and large research consortia, the high-yielding (90%) synthetic route to 4-methoxypyrene provides a significant economic advantage. This efficient process translates to lower production costs and reduced waste, making it a preferred intermediate for the kilogram-scale synthesis of complex organic materials and pharmaceutical precursors .

Technical Documentation Hub

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